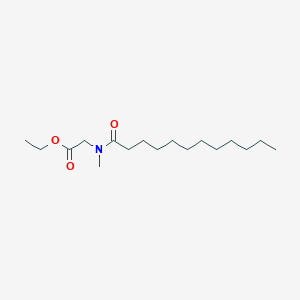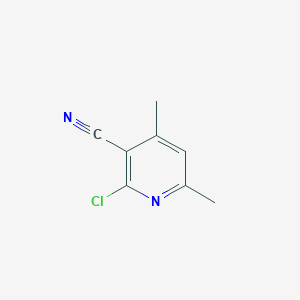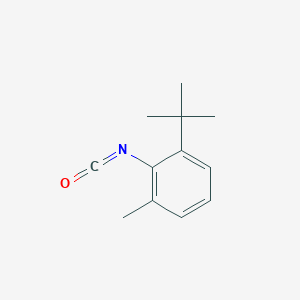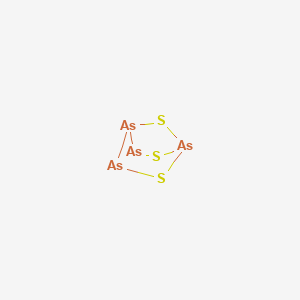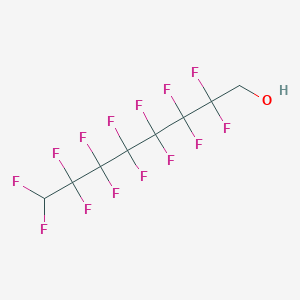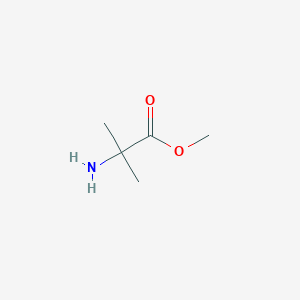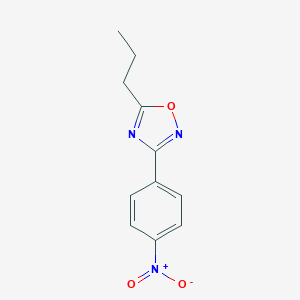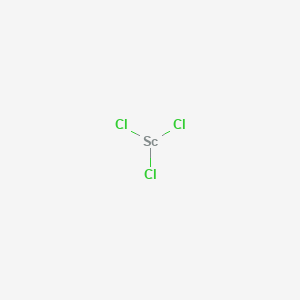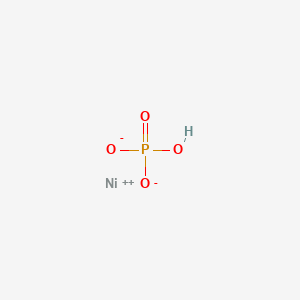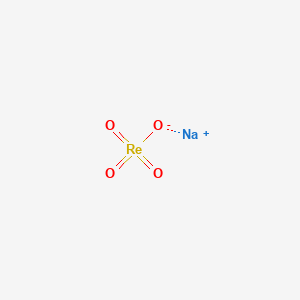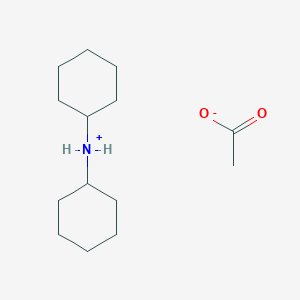
Dicyclohexylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylammonium acetate (DCHA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCHA is a white crystalline powder, and its chemical formula is C14H27NO2. It is a quaternary ammonium salt that is soluble in water and other polar solvents. DCHA has been used in various scientific research applications, including organic synthesis and catalysis, as well as in biological and medicinal research.
Wissenschaftliche Forschungsanwendungen
Dicyclohexylammonium acetate has been used in various scientific research applications. In organic synthesis, Dicyclohexylammonium acetate has been used as a phase transfer catalyst in the synthesis of various organic compounds. It has also been used as a catalyst in the synthesis of chiral compounds. In biological and medicinal research, Dicyclohexylammonium acetate has been used as a reagent for the detection of amino acids and peptides. It has also been used as a surfactant in the preparation of liposomes for drug delivery.
Wirkmechanismus
The mechanism of action of Dicyclohexylammonium acetate is not well understood. However, it is believed to act as a phase transfer catalyst in organic synthesis. In biological and medicinal research, Dicyclohexylammonium acetate is believed to interact with amino acids and peptides to form complexes that can be detected using various analytical techniques.
Biochemische Und Physiologische Effekte
Dicyclohexylammonium acetate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also not known to be mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
Dicyclohexylammonium acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and other polar solvents, making it easy to handle and use in various experiments. However, one of the limitations of Dicyclohexylammonium acetate is that it is relatively expensive compared to other phase transfer catalysts.
Zukünftige Richtungen
There are several future directions for the use of Dicyclohexylammonium acetate in scientific research. One area of interest is the use of Dicyclohexylammonium acetate as a catalyst in the synthesis of chiral compounds. Another area of interest is the use of Dicyclohexylammonium acetate as a surfactant in the preparation of liposomes for drug delivery. Additionally, the interaction of Dicyclohexylammonium acetate with amino acids and peptides could be further studied to understand its potential as a reagent for the detection of biomolecules.
Conclusion
Dicyclohexylammonium acetate is a unique compound that has gained significant attention in scientific research. It has been used in various applications, including organic synthesis, biological and medicinal research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Dicyclohexylammonium acetate have been discussed in this paper. Further research is needed to fully understand the potential of Dicyclohexylammonium acetate in scientific research.
Synthesemethoden
Dicyclohexylammonium acetate can be synthesized using different methods. One of the most common methods is the reaction between cyclohexylamine and acetic acid in the presence of a base such as sodium acetate. The reaction leads to the formation of Dicyclohexylammonium acetate and water. The reaction can be represented as follows:
C6H11NH2 + CH3COOH + NaOAc → C12H22N+O2CCH3 + H2O + NaOH
Another method involves the reaction between cyclohexylamine and acetic anhydride in the presence of a base such as triethylamine. This method also leads to the formation of Dicyclohexylammonium acetate and acetic acid. The reaction can be represented as follows:
C6H11NH2 + (CH3CO)2O + Et3N → C12H22N+O2CCH3 + CH3COOH + Et3NH+
Eigenschaften
CAS-Nummer |
14297-75-7 |
|---|---|
Produktname |
Dicyclohexylammonium acetate |
Molekularformel |
C14H27NO2 |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
dicyclohexylazanium;acetate |
InChI |
InChI=1S/C12H23N.C2H4O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2(3)4/h11-13H,1-10H2;1H3,(H,3,4) |
InChI-Schlüssel |
NDZUIBYQGLEFIJ-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Kanonische SMILES |
CC(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Andere CAS-Nummern |
14297-75-7 |
Synonyme |
dicyclohexylammonium acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




